molecular formula C23H22N2O5 B1183671 PLXPCTVJFVJIRG-HCUTXMHJSA-N

PLXPCTVJFVJIRG-HCUTXMHJSA-N

Cat. No.: B1183671
M. Wt: 406.438
InChI Key: PLXPCTVJFVJIRG-HCUTXMHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For instance, compounds like 1,2-benzoxazol-5-amine (CAS 239097-74-6) and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3) share similarities in synthesis and application contexts .

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.438

InChI

InChI=1S/C23H22N2O5/c1-28-16-7-3-14(4-8-16)24-21(26)19-18-11-12-23(30-18)13-25(22(27)20(19)23)15-5-9-17(29-2)10-6-15/h3-12,18-20H,13H2,1-2H3,(H,24,26)/t18-,19?,20-,23-/m1/s1

InChI Key

PLXPCTVJFVJIRG-HCUTXMHJSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)OC)O3

Origin of Product

United States

Comparison with Similar Compounds

Key Properties (Hypothetical Framework):

  • Molecular Structure : Likely contains aromatic or heterocyclic frameworks, as seen in benzoxazole or pyrrolotriazine derivatives .
  • Synthesis : May involve multi-step reactions with catalysts like SnCl4 or SnCl2, as described for related compounds .
  • Physicochemical Parameters: Solubility: High aqueous solubility (>1.5 mg/mL) if analogous to benzoxazole derivatives . Bioavailability: Moderate (e.g., bioavailability score ~0.55) . Toxicity: Potential CYP enzyme inhibition (e.g., CYP1A2) .

Comparison with Similar Compounds

Structural Similarity and Graph-Based Analysis

Graph-based algorithms, such as those implemented in KEGG/LIGAND , compare compounds by identifying maximal common subgraphs (MCS) between molecular structures . For example:

Compound (InChIKey/CAS) Maximal Common Subgraph Features Similarity Score Reference
PLXPCTVJFVJIRG-HCUTXMHJSA-N Aromatic ring + functional group (e.g., -NH2, -Cl)
1,2-Benzoxazol-5-amine (239097-74-6) Benzoxazole core + amine group 0.95
2,4-Dichloropyrrolotriazine (918538-05-3) Pyrrolotriazine core + halogen substituents 0.89

Key Insight : Structural similarity correlates with shared biochemical pathways. For instance, carbohydrate-related clusters dominate metabolic databases, suggesting functional overlap in energy metabolism .

Physicochemical and Electronic Properties

highlights chemical hardness (η) and softness (σ) as critical parameters for comparing reactivity. Using organotellurium compounds as a template:

Compound Chemical Hardness (η) Chemical Softness (σ) Reactivity Profile
PLXPCTVJFVJIRG... High (hypothetical) Low Hard base behavior
Compound D (Ref.) 1.45 eV 0.69 eV⁻¹ Hard base, low electrophilicity
Compound C (Ref.) 0.98 eV 1.02 eV⁻¹ Soft base, high nucleophilicity

Implication : Higher hardness (as inferred for PLXPCTVJFVJIRG...) suggests stability in acidic environments but reduced reactivity in electron-transfer reactions .

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